2-Ethoxy-1-ethynyl-3-methylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-1-ethynyl-3-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-4-10-8-6-7-9(3)11(10)12-5-2/h1,6-8H,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHXJWZQXCRMQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1C#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethoxy 1 Ethynyl 3 Methylbenzene and Analogous Structures
Transition Metal-Catalyzed Coupling Strategies for Aryl Alkyne Construction
Transition metal catalysis is the most powerful and widely employed tool for the synthesis of aryl alkynes. Catalysts based on palladium, copper, gold, iron, and other metals have been extensively developed to facilitate the formation of the crucial carbon-carbon triple bond linked to an aromatic ring.
Palladium-Catalyzed Alkynylation Approaches (e.g., Sonogashira-Hagihara Reaction)
Palladium-catalyzed cross-coupling reactions are preeminent in the synthesis of aryl alkynes. The Sonogashira-Hagihara reaction, discovered in 1975, is the most prominent method, involving the coupling of a terminal alkyne with an aryl or vinyl halide. thieme-connect.com This reaction is typically catalyzed by a palladium(0) complex, with a copper(I) salt (e.g., CuI) acting as a co-catalyst in the presence of an amine base like triethylamine. thieme-connect.com The copper salt is believed to form a copper acetylide in situ, which then undergoes transmetalation with the palladium center in the catalytic cycle. thieme-connect.com
The versatility of the Sonogashira reaction allows for its application to a wide range of substrates, including functionalized aryl halides. thieme-connect.comnih.gov For the synthesis of 2-ethoxy-1-ethynyl-3-methylbenzene, a suitable precursor would be 2-ethoxy-1-iodo-3-methylbenzene (or the corresponding bromide) coupled with a source of the ethynyl (B1212043) group, such as trimethylsilylacetylene (B32187) followed by deprotection. The reaction has been adapted for various conditions, including copper-free protocols that minimize the undesirable homocoupling of terminal alkynes. thieme-connect.com Furthermore, the development of recyclable catalysts like palladium on carbon (Pd/C) offers a more sustainable alternative to homogeneous systems. thieme-connect.com Recent advancements have even demonstrated palladium-catalyzed alkynylation reactions that occur with a simultaneous ortho-alkylation of the aryl iodide, providing rapid access to 1,2,3-substituted arenes in a single step via a Catellani-type pathway. acs.orgorganic-chemistry.org
Table 1: Key Components of the Sonogashira-Hagihara Reaction
| Component | Role | Common Examples |
|---|---|---|
| Palladium Catalyst | Primary catalyst for cross-coupling | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ |
| Copper (I) Co-catalyst | Facilitates acetylide formation | CuI |
| Base | Neutralizes HX byproduct, promotes catalyst regeneration | Triethylamine (NEt₃), Diisopropylamine (DIPA) |
| Aryl Halide | Aryl group source | Aryl Iodides, Bromides, Triflates |
| Alkyne | Alkynyl group source | Terminal Alkynes (e.g., Phenylacetylene) |
| Solvent | Reaction medium | Tetrahydrofuran (THF), Dimethylformamide (DMF) |
Copper-Mediated and Catalyzed Reactions for C-C Bond Formation
Copper plays a pivotal role in aryl alkyne synthesis, not only as a co-catalyst in Sonogashira reactions but also as the primary catalytic species. The Castro-Stephens coupling, reported in 1963, is a foundational method that involves the reaction of a pre-formed copper(I) acetylide with an aryl halide, typically in a solvent like hot pyridine (B92270), to produce a disubstituted alkyne. wikipedia.orgambeed.comalfa-chemistry.comwikipedia.org Unlike the Sonogashira reaction, this method uses stoichiometric amounts of the copper acetylide. wikipedia.org
Modern advancements have led to the development of copper-catalyzed, ligand-free cross-coupling reactions. For instance, using copper(I) oxide (Cu₂O) as a catalyst with a base like cesium carbonate allows for the effective coupling of alkynes with aryl iodides, tolerating a wide array of functional groups and accommodating even sterically hindered substrates. organic-chemistry.org Mechanistic studies suggest that many copper-mediated C-C bond-forming reactions can proceed through a common aryl-Cu(III) intermediate. nih.gov This intermediate can be generated from either copper(II)-mediated C-H activation or the oxidative addition of copper(I) to an aryl iodide, providing a unified view of different reaction pathways. nih.govchemrxiv.orgacs.org Copper catalysis has also been applied to arylcarbocyclization reactions of alkynes, demonstrating its utility in forming carbocycles through C-C bond formation involving an inert C(sp³)-H bond. nih.gov
Table 2: Comparison of Castro-Stephens and Sonogashira Couplings
| Feature | Castro-Stephens Coupling | Sonogashira-Hagihara Reaction |
|---|---|---|
| Year Discovered | 1963 wikipedia.orgwikipedia.org | 1975 wikipedia.org |
| Copper Reagent | Pre-formed, stoichiometric Cu(I) acetylide wikipedia.org | Catalytic Cu(I) salt (e.g., CuI) thieme-connect.com |
| Primary Catalyst | Copper wikipedia.org | Palladium thieme-connect.com |
| Reaction Conditions | Typically hot pyridine wikipedia.orgalfa-chemistry.com | Mild conditions, amine base thieme-connect.com |
| Key Intermediate | Copper(I) acetylide reacts with aryl halide wikipedia.org | In situ formation of copper acetylide, transmetalation to palladium thieme-connect.com |
Gold-Catalyzed Annulation and Cyclization Methodologies
Gold catalysis has emerged as a powerful tool for activating carbon-carbon triple bonds toward nucleophilic attack. acs.org While not typically used for direct cross-coupling in the manner of palladium, gold catalysts excel in promoting complex intramolecular transformations such as annulation and cyclization reactions. nih.govntnu.edu These reactions often involve substrates containing both an alkyne and another functional group that can act as an internal nucleophile, such as an enyne, alkynol, or amide-alkyne. nih.govrsc.orgnih.gov
Gold(I) complexes activate the alkyne, facilitating attack by the tethered nucleophile to form various carbo- and heterocyclic structures. nih.govjst.go.jp For example, gold(I)-catalyzed cyclization of 1,n-enynes is a well-established method for constructing complex molecular frameworks. nih.govrsc.orgcolab.ws Similarly, alkynols can undergo gold-catalyzed intramolecular hydroalkoxylation to yield cyclic ethers, a strategy that has been applied in the total synthesis of complex natural products. acs.orgnih.govjst.go.jp Gold catalysts can also mediate tandem sequences, such as oxidative cyclization of amide-alkynes to produce functionalized γ-lactams or the cycloisomerization of 1,5-allenynes. rsc.orgacs.org
Table 3: Examples of Gold-Catalyzed Reactions Involving Alkynes
| Reactant Type | Transformation | Product Type |
|---|---|---|
| 1,n-Enynes | Cycloisomerization / Annulation | Bicyclic compounds, Cyclopropanes nih.govrsc.orgcolab.ws |
| Alkynols/Alkynediols | Intramolecular Hydroalkoxylation | Cyclic ethers, Furans nih.govjst.go.jp |
| Amide-Alkynes | Oxidative Cyclization | γ-Lactams rsc.org |
| Homopropargylic Carboxamides | Tandem Carbonyl Addition / Rearrangement | Dihydropyridones nih.gov |
Iron-Promoted C-H Functionalization and C-C Bond Formations
Driven by the need for more sustainable and economical synthetic methods, iron has garnered significant attention as a catalyst. acs.org Iron is earth-abundant, inexpensive, and has low toxicity, making it an attractive alternative to precious metals. colab.wsnih.gov Iron-catalyzed C-H activation has become a viable strategy for forming C-C bonds, including the alkynylation of arenes. colab.wsrochester.edu These reactions can proceed through the formation of organoiron intermediates, enabling the direct functionalization of C-H bonds and offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates (e.g., aryl halides). acs.org
The field of iron-catalyzed C-H functionalization is rapidly evolving, with applications in alkylation, arylation, and alkynylation. acs.orgcolab.wsrochester.edu While many systems still face challenges, such as the need for directing groups on the substrate to achieve high selectivity, the progress in this area highlights iron's potential to revolutionize the synthesis of complex organic molecules. rochester.edu Stoichiometric iron-promoted reactions have also been instrumental in the total synthesis of natural products. nih.gov
Table 4: Key Features of Iron-Catalyzed C-H Functionalization
| Feature | Description |
|---|---|
| Catalyst | Inexpensive and earth-abundant iron salts or complexes. nih.gov |
| Strategy | Direct functionalization of C-H bonds, avoiding pre-functionalized substrates. acs.org |
| Bond Formations | C-C (alkylation, arylation, alkynylation) and C-heteroatom bonds. colab.ws |
| Advantage | High atom economy, low cost, reduced toxicity compared to precious metals. colab.ws |
| Challenge | Often requires directing groups for selectivity; mechanistic understanding is still developing. rochester.edu |
Application of Other Transition Metal Catalysis (e.g., Ni, Co, Rh, Ru, Pt) in Related Systems
Beyond the metals discussed above, several other transition metals serve as powerful catalysts for reactions involving alkynes, offering unique reactivity and selectivity.
Nickel (Ni): Nickel catalysts are often used as a more cost-effective alternative to palladium in cross-coupling reactions, including Sonogashira-type alkynylations.
Cobalt (Co): Cobalt-catalyzed C-H alkynylation has been developed as a step-economical method. acs.orgnih.gov These reactions can proceed under mild conditions, sometimes at room temperature, using bidentate directing groups to control regioselectivity. acs.orgacs.org Cobalt catalysts have also been used for the cyclization of aliphatic amides with terminal alkynes. nih.govresearchgate.net
Rhodium (Rh): Rhodium catalysts are versatile and have been employed in various alkyne transformations. These include the selective partial hydrogenation of alkynes to alkenes, oxygenative additions to form esters and amides, and multi-component reactions to build complex alkenes. acs.orgnih.govnumberanalytics.comacs.org Rhodium is also known to catalyze carbene transfer to alkynes. rsc.org
Ruthenium (Ru): Ruthenium catalysts are highly effective for alkyne manipulations. They can catalyze the selective semihydrogenation of alkynes using alcohols as a hydrogen source. acs.org Ruthenium is also famous for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which selectively produces 1,5-disubstituted 1,2,3-triazoles, complementing the copper-catalyzed reaction that yields the 1,4-isomer. chalmers.se Other applications include trans-hydrometalation and intermolecular alkene-alkyne couplings. rsc.orgrsc.orgacs.org
Platinum (Pt): Platinum catalysts are also capable of activating alkynes and are used in various transformations, including hydroalkynylation reactions.
Table 5: Summary of Other Transition Metal Catalysts in Alkyne Chemistry
| Metal | Key Applications in Alkyne Synthesis |
|---|---|
| Nickel (Ni) | Cost-effective alternative to palladium for cross-coupling reactions. |
| Cobalt (Co) | C-H alkynylation under mild conditions, cyclization reactions. acs.orgacs.orgnih.gov |
| Rhodium (Rh) | Partial hydrogenation, oxygenative additions, multi-component reactions. acs.orgnih.govacs.org |
| Ruthenium (Ru) | Selective semihydrogenation, azide-alkyne cycloadditions (RuAAC), hydrometalation. acs.orgchalmers.se |
| Platinum (Pt) | Catalyzes various alkyne transformations including hydroalkynylation. |
Transition Metal-Free Synthetic Approaches for Ethynyl Benzene (B151609) Derivatives
While transition metal catalysis is dominant, concerns about cost and metal contamination have spurred the development of metal-free alternatives for synthesizing ethynyl benzene derivatives. These methods often rely on classical organic reactions or mediation by non-metallic reagents.
One common approach involves the synthesis of 1-iodoalkynes, which are valuable synthetic intermediates. Terminal alkynes can be directly iodinated using reagents like N-iodosuccinimide (NIS), often activated by an inexpensive additive like acetic acid or alumina. rsc.orgorganic-chemistry.org Hypervalent iodine reagents can also mediate the oxidative iodination of alkynes. organic-chemistry.org These iodoalkynes can then be used in subsequent coupling reactions.
Another metal-free strategy involves iodine-mediated reactions that proceed under visible light or with other promoters. For instance, iodine can mediate the photoinduced disulfonylation of alkynes with sodium arylsulfinates. rsc.org Furthermore, iodine-mediated hydration of alkynes on keto-functionalized scaffolds provides a green alternative to metal-catalyzed hydration, proceeding through a proposed α-iodo intermediate. nih.gov The synthesis of allenes, another class of unsaturated compounds, can be achieved from terminal alkynes and ketones using cadmium iodide, demonstrating mediation by a main group metal iodide. nih.gov
Table 6: Examples of Transition Metal-Free Reactions for Alkyne Synthesis and Modification
| Reaction Type | Reagents | Transformation |
|---|---|---|
| Direct Iodination | Terminal alkyne, N-iodosuccinimide (NIS), Acetic Acid/Al₂O₃ rsc.orgorganic-chemistry.org | Synthesis of 1-Iodoalkynes |
| Oxidative Iodination | Terminal alkyne, Hypervalent Iodine Reagent, Iodine Source organic-chemistry.org | Synthesis of 1-Iodoalkynes |
| Photoinduced Disulfonylation | Alkyne, Sodium Arylsulfinate, I₂, Visible Light rsc.org | Synthesis of 1,2-Bissulfonylethenes |
Decarboxylative Alkynylation Methodologies
Decarboxylative alkynylation has emerged as a powerful alternative to traditional cross-coupling reactions for the synthesis of internal aryl alkynes. This method avoids the pre-functionalization of starting materials, such as the generation of aryl halides or triflates typically required for Sonogashira couplings.
A notable advancement in this area is the copper-catalyzed decarboxylative alkynylation of 2-nitrobenzoic acids with terminal alkynes. nih.gov This protocol utilizes a simple copper salt as the catalyst and molecular oxygen (O2) as a clean, green oxidant. nih.gov The reaction demonstrates good functional group tolerance, affording a variety of internal aryl alkynes in moderate to good yields (46-83%). nih.gov While the direct synthesis of this compound using this specific method has not been explicitly reported, the principles can be applied to appropriately substituted benzoic acid derivatives. The reaction proceeds through the decarboxylation of the benzoic acid, followed by the coupling of the resulting aryl intermediate with a terminal alkyne.
Another innovative approach is the rhodium-catalyzed decarboxylative alkynylation of terminal allenes with arylpropiolic acids. organic-chemistry.org This method provides branched allylic 1,4-enynes under mild conditions and exhibits broad functional group compatibility. organic-chemistry.org Although this specific reaction yields a different class of compounds, the underlying concept of using a carboxylic acid as a coupling partner in a decarboxylative process is a significant strategy in the synthesis of complex alkynes.
Electrophilic Alkynylation Strategies
Electrophilic alkynylation offers a complementary approach to the more common nucleophilic alkynylation methods. In this strategy, an electrophilic source of the alkyne is reacted with a nucleophilic aryl species.
One such method involves the use of hypervalent iodine reagents. These reagents can be prepared to contain a transferable alkynyl group. The reaction of these electrophilic alkynylating agents with organometallic aryl reagents, such as Grignard or organolithium species derived from ethoxy-methylbenzene, can lead to the formation of the desired aryl alkyne.
A redox-neutral, visible-light-induced deboronative alkynylation provides another pathway. organic-chemistry.org This reaction works with alkyl trifluoroborates or boronic acids to generate aryl, alkyl, and silyl (B83357) substituted alkynes. organic-chemistry.org The process is highly chemoselective and tolerates a wide range of functional groups, including alkenes, aldehydes, ketones, esters, and nitriles. organic-chemistry.org An arylboronic acid derivative of 2-ethoxy-3-methylbenzene could potentially be coupled with an appropriate alkyne source under these conditions.
Multi-Component Reactions and One-Pot Syntheses for Structural Complexity
Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies for building complex molecules from simple starting materials in a single operation, thereby reducing waste and saving time. nih.govnih.gov These reactions are particularly valuable for generating molecular diversity and have been applied to the synthesis of complex heterocyclic and acyclic structures. nih.govnih.govthieme.debeilstein-journals.org
For instance, a one-pot synthesis of ortho-halogen-substituted aryl(alkynyl)phosphinates has been developed via a three-component coupling of arynes, phosphites, and haloalkynes. researchgate.net In this reaction, the nucleophilic addition of a phosphite (B83602) to an aryne generates an aryl anion, which then attacks the halogen of the haloalkyne. researchgate.net This method demonstrates good functional group tolerance and provides direct access to complex substituted alkynes. researchgate.net The aryne intermediate could be generated from a precursor derived from 2-ethoxy-3-methylbenzene.
Another example is the tandem Seyferth-Gilbert homologation/copper-free Sonogashira coupling, which converts aldehydes and aryl halides to disubstituted alkynes in a one-pot fashion. acs.org This process first generates a terminal alkyne from an aldehyde, which then undergoes an in-situ coupling with an aryl halide. While this specific sequence may not be the most direct route to this compound, it highlights the power of tandem reactions in complex alkyne synthesis.
The Ugi four-component reaction (Ugi-4CR) is a versatile MCR that combines an isocyanide, an acid, an amine, and a carbonyl compound to produce α-acylaminoamides. beilstein-journals.org Post-modification of the Ugi product can lead to a wide variety of heterocyclic scaffolds. beilstein-journals.org While not directly producing a simple aryl alkyne, this methodology showcases the potential of MCRs to rapidly build molecular complexity.
Control of Regioselectivity and Stereoselectivity in the Synthesis of Substituted Aryl Alkynes
Achieving high levels of regioselectivity and stereoselectivity is a critical challenge in the synthesis of substituted aryl alkynes, particularly when multiple reactive sites are present in the starting materials.
In the context of electrophilic aromatic substitution, the directing effects of the ethoxy and methyl groups on the benzene ring of 1-ethoxy-2-methylbenzene (B1360242) or 1-ethoxy-3-methylbenzene (B1605732) are crucial. nih.govnih.gov The ethoxy group is a strong activating and ortho-, para-directing group, while the methyl group is a weaker activating and ortho-, para-directing group. In 1-ethoxy-3-methylbenzene, the directing effects of both groups reinforce each other, favoring substitution at the 2, 4, and 6 positions. For 1-ethoxy-2-methylbenzene, the directing effects are competitive, and the outcome of a substitution reaction would depend on the specific reagents and reaction conditions.
Palladium-catalyzed hydrostannylation of aryl-substituted alkynes offers a method for the stereoselective synthesis of disubstituted vinylstannanes. thieme-connect.com The reaction is highly regioselective, with the regioselectivity being influenced by the position of substituents on the aromatic ring. thieme-connect.com Specifically, ortho-substituted aryl alkynes lead exclusively to the α-regioisomer, regardless of the electronic nature of the substituent. thieme-connect.com This observation is significant as it suggests that steric factors are not the primary determinant of regioselectivity in this case. thieme-connect.com
Heterobimetallic catalysts have been shown to control the regioselectivity of alkyne hydrostannylation. nih.govresearchgate.net By using a combination of copper and either iron or manganese, the hydrostannylation of terminal alkynes can be directed to produce either the Markovnikov or anti-Markovnikov product with high selectivity. nih.govresearchgate.net This divergent regioselectivity is controlled by the specific metal pairing. nih.govresearchgate.net
Furthermore, a zirconium-catalyzed carboalumination of terminal alkynes followed by in situ transmetalation provides a scalable and operationally simple route to trisubstituted alkenyl boronic esters with excellent regioselectivity and perfect stereoselectivity. acs.org This method is applicable to a broad range of alkyne substrates. acs.org
Functional Group Compatibility and Synthetic Efficiency in Complex Molecule Generation
The compatibility of synthetic methods with a wide range of functional groups is paramount for the efficient construction of complex molecules. researchgate.net Many modern catalytic systems are designed to operate under mild conditions to preserve sensitive functionalities.
The development of ligands in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, has significantly expanded the scope of compatible substrates and improved functional group tolerance. researchgate.net The use of weaker bases in these reactions has also enhanced their compatibility with sensitive functional groups. researchgate.net However, functional groups like free phenols, alcohols, and amides can sometimes be problematic in palladium-catalyzed amination reactions, often requiring protecting group strategies. acs.org Nevertheless, methods have been developed that allow for the direct coupling of amines with aryl halides containing these functional groups, obviating the need for protection and deprotection steps. acs.org
The generation of arynes, which are highly reactive intermediates, has also seen progress in terms of functional group compatibility. researchgate.net Newer methods for generating arynes from simple arenes are being developed to be milder and more efficient, offering alternatives to traditional transition metal-based catalysis. researchgate.net
Three-component catalytic amino etherification of alkenes is another example of a reaction with broad functional group compatibility. acs.org This method allows for the late-stage functionalization of bioactive compounds, demonstrating its utility in the synthesis of complex and richly functionalized molecules. acs.org
Chemical Reactivity and Advanced Transformations of 2 Ethoxy 1 Ethynyl 3 Methylbenzene Derivatives
Reactivity of the Terminal Ethynyl (B1212043) Moiety
The reactivity of the terminal ethynyl group is central to the synthetic utility of 2-ethoxy-1-ethynyl-3-methylbenzene. This moiety readily participates in a range of addition and coupling reactions, making it a valuable building block in organic synthesis.
Cycloaddition Reactions for Functionalization
Cycloaddition reactions involving the ethynyl group provide a powerful strategy for the construction of cyclic and heterocyclic systems. These reactions are characterized by the formation of multiple new bonds in a single step, often with high atom economy.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless. wikipedia.org This reaction facilitates the highly efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne, such as this compound, and an organic azide (B81097). wikipedia.orgnih.gov The reaction is prized for its reliability, specificity, and biocompatibility, proceeding under mild conditions, often in benign solvents or even neat, with high yields and minimal byproducts. nih.govyoutube.comnih.gov
The mechanism of the CuAAC reaction involves the in situ formation of a copper(I) acetylide intermediate. nih.gov This is followed by a stepwise process involving coordination of the azide, formation of a six-membered copper-containing metallocycle, and subsequent intramolecular cyclization to yield the triazolyl-copper(I) intermediate, which then undergoes protonolysis to release the 1,4-disubstituted triazole product and regenerate the catalyst. nih.gov The resulting 1,2,3-triazole ring is a stable aromatic heterocycle that can act as a rigid linker and participate in hydrogen bonding, making it a valuable pharmacophore in medicinal chemistry. nih.govnih.govresearchgate.net
The versatility of the CuAAC reaction allows for the conjugation of this compound with a wide array of azide-containing molecules, including biomolecules, polymers, and functional materials. nih.govnih.gov This has led to its widespread application in drug discovery, materials science, and bioconjugation. nih.govnih.gov For instance, this methodology has been employed in the synthesis of complex molecules with potential anticancer activity. nih.gov
Table 1: Key Features of CuAAC Reactions
| Feature | Description |
| Reactants | Terminal Alkyne (e.g., this compound), Organic Azide |
| Catalyst | Copper(I) source (e.g., CuBr, CuI, or in situ generated from CuSO₄ and a reducing agent like sodium ascorbate) |
| Product | 1,4-disubstituted 1,2,3-triazole |
| Regioselectivity | High, exclusively forms the 1,4-isomer |
| Conditions | Mild, often at room temperature, in various solvents including water |
| Advantages | High yields, high atom economy, simple workup, wide functional group tolerance |
While CuAAC is a powerful tool, the potential cytotoxicity of the copper catalyst can limit its application in living systems. nih.gov Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a metal-free alternative. magtech.com.cn This reaction utilizes a strained cycloalkyne, which possesses a high degree of ring strain, to react spontaneously with an azide without the need for a catalyst. magtech.com.cnnih.gov The driving force for this reaction is the release of ring strain as the alkyne undergoes cycloaddition. magtech.com.cn
For a molecule like this compound, direct participation in SPAAC is not feasible as it lacks the required ring strain. However, it could be conceptually linked to a strained cycloalkyne moiety through synthetic modifications. The reactivity in SPAAC is highly dependent on the structure of the cycloalkyne. magtech.com.cnnih.gov Various cycloalkynes, such as dibenzocyclooctynes (DIBO), have been developed with optimized reactivity for rapid and efficient bioorthogonal labeling. nih.govresearchgate.net Chemical modifications to the cycloalkyne, such as the introduction of a ketone, can further enhance the reaction rate. nih.gov
The terminal ethynyl group of this compound is also a potential dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. While simple alkynes are generally poor dienophiles, their reactivity can be enhanced by the presence of electron-withdrawing groups. The ethynyl group can react with a conjugated diene to form a cyclohexadiene derivative. This type of reaction is a fundamental tool in organic synthesis for constructing complex cyclic systems. beilstein-journals.org
Furthermore, the ethynyl moiety can participate in 1,3-dipolar cycloadditions with other dipoles besides azides. wikipedia.org For example, reaction with nitrile oxides, generated in situ from oximes, can lead to the formation of isoxazoles. youtube.com These heterocyclic structures are also of interest in medicinal chemistry and materials science.
Hydrofunctionalization Reactions (e.g., Hydroarylation, Hydrosilylation, Hydroamination, Hydration, Hydrothiolation)
Hydrofunctionalization reactions involve the addition of an H-X bond across the carbon-carbon triple bond of the ethynyl group. These reactions are highly atom-economical and provide a direct route to a variety of functionalized vinyl derivatives.
Hydroarylation: This reaction involves the addition of an aromatic C-H bond across the alkyne. While challenging, transition metal catalysis, for example with nickel, can facilitate the anti-Markovnikov addition of arenes to unactivated alkenes and could be extended to alkynes, leading to the formation of substituted styrenes. youtube.com
Hydrosilylation: The addition of a silicon-hydride bond (Si-H) across the alkyne, typically catalyzed by transition metals like platinum or rhodium, yields vinylsilanes. These products are versatile synthetic intermediates.
Hydroamination: This reaction involves the addition of an N-H bond from an amine across the alkyne. It provides a direct route to enamines and imines, which are important precursors for various nitrogen-containing compounds.
Hydration: The addition of water across the alkyne, typically catalyzed by acid or mercury salts, leads to the formation of an enol intermediate which tautomerizes to the corresponding ketone (in this case, 2-ethoxy-3-methylacetophenone).
Hydrothiolation: The addition of a thiol (R-SH) to the alkyne yields a vinyl sulfide. This reaction can proceed via a radical mechanism or be catalyzed by bases or transition metals.
Oligomerization and Polymerization Processes of Ethynylaryl Compounds
Aromatic compounds containing terminal ethynyl groups, such as this compound, can undergo oligomerization and polymerization to form conjugated polymers. nih.gov These materials are of significant interest due to their potential applications in electronics and materials science. The polymerization of diethynylarenes, for example, can lead to the formation of crosslinked or branched polymers. nih.gov The polymerization process can be initiated by heat, radiation, or transition metal catalysts. nih.gov The resulting polymers possess a network of conjugated double and triple bonds, which can impart unique electronic and optical properties. For instance, the polymerization of diiodobutadiyne in the presence of a co-crystal scaffold can lead to an ordered conjugated polymer. nih.gov Similarly, the polymerization of ethene is a well-established process for producing polyethylene. youtube.com
Radical Polymerization Mechanisms and Resultant Structures
Radical polymerization of ethynylarenes, such as this compound, can be initiated by methods like UV or gamma irradiation. These processes often lead to the formation of branched polymers. The reaction of a growing macroradical with the polyene chain of the formed polymer is a likely mechanism for this branching. nih.gov In some cases, solid-phase polymerization under pressure combined with shear deformation can result in explosive polymerization, yielding insoluble, crosslinked black polymers. nih.gov
Metal-Catalyzed Polymerization and Polycyclotrimerization
Metal catalysts can facilitate the polymerization and polycyclotrimerization of ethynylarenes. Polycyclotrimerization of diethynylarenes, for instance, can be initiated by transition metal complexes. One proposed mechanism involves the formation of a complex between three ethynyl groups and a transition metal atom. nih.gov This process can lead to the formation of branched polymers, as evidenced by NMR spectra showing a decrease in ethynyl group protons and an increase in olefinic and aromatic protons. nih.gov
Solid-State Polymerization Phenomena and Nanostructure Formation
The solid-state polymerization of crystalline diethynylarenes can produce polymers with varying molecular weights, including insoluble fractions, often with an undefined intramolecular structure. nih.gov Low-temperature solid-state polymerization, initiated by agents like chlorine, can occur near the melting point of the initiator. nih.gov The resulting polymers can have a significant impact on the absorption spectra of poly(phenylacetylene) derivatives due to the influence of the aryl group in the side chain. nih.gov
Nucleophilic and Electrophilic Additions to the Alkyne
The ethynyl group is susceptible to both nucleophilic and electrophilic additions. In electrophilic addition reactions, similar to those with alkenes, an electrophile attacks the carbon-carbon triple bond, leading to the formation of a cationic intermediate. libretexts.org The regioselectivity of this addition is influenced by the stability of the resulting carbocation. For conjugated dienes, which share some characteristics with ethynyl systems, the reaction can proceed via 1,2- or 1,4-addition, with the thermodynamic product being the most stable and the kinetic product being the one that forms fastest. youtube.com
Reactivity of the Substituted Aromatic Ring
The substituents on the aromatic ring—ethoxy, ethynyl, and methyl groups—dictate the regioselectivity and rate of reactions on the ring itself.
Electrophilic Aromatic Substitution: Directing Effects and Reactivity Modulation by Ethoxy, Ethynyl, and Methyl Groups
In electrophilic aromatic substitution (EAS), the substituents on the benzene (B151609) ring determine the position of the incoming electrophile.
Ethoxy Group (-OCH₂CH₃): This is a strongly activating group and an ortho-, para-director. The oxygen atom donates electron density to the ring through resonance, increasing the nucleophilicity of the ortho and para positions and stabilizing the arenium ion intermediate. libretexts.orgorganicchemistrytutor.com
Methyl Group (-CH₃): The methyl group is a weakly activating group and an ortho-, para-director. It donates electron density primarily through an inductive effect and hyperconjugation, making the ortho and para positions more reactive towards electrophiles. libretexts.orgquora.com
Ethynyl Group (-C≡CH): The ethynyl group is generally considered a deactivating group due to the sp-hybridized carbons, which are more electronegative than sp²-hybridized carbons, withdrawing electron density from the ring.
The combined effect of these groups on this compound would be a complex interplay of their individual directing and activating/deactivating properties. The powerful activating and ortho-, para-directing effect of the ethoxy group is likely to dominate, directing incoming electrophiles to the positions ortho and para to it. However, the steric hindrance from the adjacent methyl and ethynyl groups would likely favor substitution at the para position.
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Activating/Deactivating | Directing Effect |
| Ethoxy (-OCH₂CH₃) | Strongly Activating | Ortho, Para |
| Methyl (-CH₃) | Weakly Activating | Ortho, Para |
| Ethynyl (-C≡CH) | Deactivating | Meta (generally) |
C-H Activation and Direct Functionalization on the Arene Moiety
Direct C-H activation and functionalization of arenes offer an alternative to traditional electrophilic substitution. This approach avoids the need for pre-functionalized starting materials. acs.org Metal-mediated C-H activation can lead to different regioselectivity compared to classical EAS. For instance, in some cases, iridium complexes have been shown to selectively activate ortho-C-H bonds in alkylarenes. acs.org This selectivity is attributed to a transient, reversible benzylic C-H activation that positions the metal catalyst in proximity to an ortho-C-H bond. acs.org Photoredox catalysis has also been employed for the direct C-H functionalization of aromatic compounds, such as cyanation using an acridinium (B8443388) photoredox catalyst. acs.org These methods provide powerful tools for the selective modification of the aromatic ring in molecules like this compound.
Interplay of Substituents on Overall Molecular Reactivity and Site Selectivity (Synergistic and Antagonistic Effects)
The ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups are both classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. lumenlearning.com Both are also ortho, para-directors. In contrast, the ethynyl (-C≡CH) group is generally considered a deactivating group due to the sp-hybridized carbons' inductive electron-withdrawing effect, although it can also participate in resonance. youtube.com
In this compound, the ethoxy and methyl groups are in a meta relationship to each other. The ethoxy group at C2 strongly activates the ortho (C1 and C3) and para (C5) positions. Similarly, the methyl group at C3 activates its ortho (C2 and C4) and para (C6) positions. Their activating effects are additive and work in concert to enhance the electron density of the aromatic ring, making it more nucleophilic. libretexts.org
The directing effects of the ethoxy and methyl groups are synergistic in directing electrophilic attack to positions C4 and C6. The ethoxy group directs to C5 (para), and the methyl group directs to C6 (para) and C4 (ortho). The alignment of these directing effects enhances the nucleophilicity at these specific carbons.
Conversely, the ethynyl group at C1 is an electron-withdrawing group and thus deactivates the ring, acting antagonistically to the ethoxy and methyl groups. This deactivation is most pronounced at the ortho and para positions relative to the ethynyl group.
When considering electrophilic substitution on the substituted ring, the position of attack is determined by the net effect of these competing influences. The more powerful activating group will generally dictate the regioselectivity. openstax.org In this case, the ethoxy group is a stronger activating group than the methyl group. Therefore, the positions most activated for electrophilic attack are C4 and C6, which are ortho and para to the methyl group, respectively, and are not sterically hindered by the adjacent ethynyl group. Substitution at C5 is also possible, being para to the ethoxy group, but might be less favored due to some steric hindrance from the adjacent methyl group. Substitution is least likely to occur at the positions between two substituents due to steric hindrance. openstax.org
Table 1: Analysis of Substituent Effects on the Aromatic Ring of this compound
| Substituent | Position | Electronic Effect | Directing Influence | Interaction |
| Ethoxy (-OCH₂CH₃) | C2 | Activating | ortho, para | Synergistic with methyl |
| Methyl (-CH₃) | C3 | Activating | ortho, para | Synergistic with ethoxy |
| Ethynyl (-C≡CH) | C1 | Deactivating | meta (generally) | Antagonistic to ethoxy and methyl |
Annulation and Intramolecular Ring-Forming Reactions
The presence of the ethynyl group ortho to an ethoxy group in this compound provides a versatile scaffold for various annulation and intramolecular ring-forming reactions, leading to the synthesis of diverse heterocyclic and carbocyclic systems. These transformations often proceed via activation of the alkyne by a metal catalyst or under thermal or acidic/basic conditions.
Annulation Reactions:
Annulation reactions involve the formation of a new ring onto the existing benzene ring. Derivatives of this compound can participate in a variety of these reactions. For instance, tandem annulation of similar 1,3-enyne systems has been shown to produce functionalized pyridine (B92270) and pyrrole (B145914) derivatives. beilstein-journals.org While specific examples with the title compound are not prevalent in the literature, analogous reactions with related 2-alkynylaryl compounds suggest potential pathways. For example, [4+2] cycloaddition reactions, also known as Diels-Alder reactions, could occur if the ethynyl group reacts with a suitable diene. More complex cascade reactions, such as those involving iodine-promoted oxidative annulation, could lead to the formation of biheteroaryls. rsc.org
Intramolecular Ring-Forming Reactions:
Intramolecular cyclization is a powerful strategy for constructing cyclic compounds where two reactive functional groups within the same molecule react with each other. masterorganicchemistry.com In this compound derivatives, the ethynyl and ethoxy groups are suitably positioned for such transformations.
A common reaction for ortho-alkynylphenyl ethers is intramolecular hydroalkoxylation, which can be catalyzed by various transition metals like gold, platinum, or palladium, or promoted by strong acids or bases. This reaction would lead to the formation of a five- or six-membered oxygen-containing heterocycle fused to the benzene ring. For example, a 6-endo-dig cyclization would result in a substituted chromene derivative, while a 5-exo-dig cyclization would yield a dihydrofuran derivative. The regioselectivity of the cyclization (5-exo vs. 6-endo) is often dependent on the reaction conditions and the nature of the catalyst. Gold-catalyzed cyclizations of similar ortho-alkynylphenyl ethers are well-documented to proceed via an initial π-activation of the alkyne.
Another potential intramolecular reaction is the SN2' cyclization if an appropriate nucleophile is generated elsewhere in the molecule that can attack the ethynyl group. rsc.orgnih.gov Furthermore, tandem reactions can be envisioned where an initial intermolecular reaction at the ethynyl group is followed by an intramolecular cyclization. For instance, a Sonogashira coupling to introduce a group at the terminus of the alkyne could be followed by a cyclization involving the ethoxy group or another part of the newly introduced substituent.
Table 2: Potential Annulation and Intramolecular Reactions of this compound Derivatives
| Reaction Type | Reactant Type | Potential Product | Notes |
| [4+2] Cycloaddition | Diene | Fused cyclohexadiene derivative | A classic annulation strategy. |
| Tandem Annulation | With nitrogen sources | Fused pyridine or pyrrole derivatives | Based on reactivity of 1,3-enynes. beilstein-journals.org |
| Intramolecular Hydroalkoxylation | Acid or metal catalyst | Substituted chromene or dihydrofuran | Common for ortho-alkynylphenyl ethers. |
| Gold-Catalyzed Cyclization | Au(I) or Au(III) catalyst | Fused oxygen heterocycles | Highly efficient for alkyne activation. nih.gov |
| Oxidative Tandem Annulation | With an oxidant (e.g., I₂, TBHP) | Fused polycyclic systems | Can lead to complex molecular architectures. rsc.org |
Theoretical and Computational Chemistry Studies of 2 Ethoxy 1 Ethynyl 3 Methylbenzene Systems
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to analyzing the molecular properties of 2-Ethoxy-1-ethynyl-3-methylbenzene. researchgate.net These computational approaches solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Reactivity Analysis: Global reactivity descriptors derived from conceptual DFT provide a quantitative framework for predicting a system's reactivity. researchgate.netresearchgate.net Quantities such as electronegativity (χ), chemical potential (μ), hardness (η), and electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. These indices help to rationalize and predict the molecule's behavior in chemical reactions. For instance, the electrophilicity index quantifies the energy stabilization when the molecule accepts additional electronic charge from the environment. The distribution of electrostatic potential on the molecular surface, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals regions susceptible to electrophilic and nucleophilic attack. researchgate.net In this compound, the π-system of the ethynyl (B1212043) group and the oxygen atom of the ethoxy group are likely sites for electrophilic interaction.
Table 1: Representative Calculated Electronic Properties This table illustrates typical electronic properties that would be calculated for this compound using DFT methods. Values are hypothetical and for illustrative purposes.
| Property | Calculated Value | Method/Basis Set |
| HOMO Energy | -6.5 eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | -1.2 eV | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-311++G(d,p) |
| Dipole Moment | 1.8 Debye | B3LYP/6-311++G(d,p) |
| Electrophilicity Index (ω) | 1.5 eV | B3LYP/6-311++G(d,p) |
Mechanistic Investigations of Synthetic Transformations and Reaction Pathways
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface (PES) that connects reactants, transition states, and products. bohrium.com For a molecule like this compound, theoretical studies can investigate various transformations, including additions to the alkyne, cross-coupling reactions, and cycloadditions.
Reaction Pathway Modeling: By calculating the energies of stationary points on the PES, chemists can determine activation energies and reaction enthalpies, providing a rationale for experimentally observed outcomes or predicting the feasibility of new reactions. researchgate.net For example, in a potential [4+2] benzannulation reaction involving the aryl radical of a related species and an alkyne, computational studies can identify the transition state and confirm the favorability of the radical addition pathway. acs.org Similarly, investigations into Ziegler-Natta type polymerization would involve modeling the coordination of the ethynyl group to a metal catalyst complex and the subsequent insertion steps, revealing the activation barrier for the process. researchgate.net
These studies often employ DFT to locate transition state geometries and frequencies. The presence of a single imaginary frequency confirms a true transition state. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to verify that the identified transition state correctly connects the desired reactants and products. researchgate.net
Prediction and Interpretation of Spectroscopic Data
Computational methods allow for the a priori prediction of spectroscopic data, which is invaluable for structure elucidation and the interpretation of experimental spectra.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a highly effective quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.netrsc.org By computing the isotropic magnetic shielding tensors for each nucleus in the molecule, it is possible to predict ¹H and ¹³C NMR spectra with remarkable accuracy when compared to experimental data. researchgate.net For this compound, GIAO calculations could help assign specific resonances to the ethoxy, methyl, and ethynyl carbons, as well as the distinct aromatic carbons. Discrepancies between calculated and observed shifts can provide insights into molecular conformation and solvent effects. rsc.org
UV-Vis Absorption Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for simulating electronic absorption spectra (UV-Vis). nih.gov By calculating the vertical excitation energies from the ground state to various excited states and their corresponding oscillator strengths, TD-DFT can predict the λ_max_ values and intensities of electronic transitions. nih.gov This analysis would reveal how the substituents on the benzene (B151609) ring influence the π→π* transitions responsible for the molecule's UV-Vis absorption profile. The use of electronic descriptors from lower-cost DFT methods can also serve as a basis for machine learning models to predict spectroscopic properties at a higher level of theory. nih.gov
Table 2: Representative Predicted ¹³C NMR Chemical Shifts This table illustrates the type of data generated from GIAO calculations for this compound. Shifts are referenced against a standard (e.g., TMS) and are for illustrative purposes.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 (C-ethynyl) | 125.2 |
| C-2 (C-ethoxy) | 158.9 |
| C-3 (C-methyl) | 139.5 |
| C-4 | 121.8 |
| C-5 | 129.0 |
| C-6 | 115.3 |
| Ethynyl Cα | 92.1 |
| Ethynyl Cβ | 85.4 |
| Ethoxy CH₂ | 64.7 |
| Ethoxy CH₃ | 14.8 |
| Methyl C | 20.5 |
Molecular Dynamics Simulations for Conformational Analysis and Dynamics of Intermolecular Interactions
While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time. beilstein-journals.org
Intermolecular Interactions: MD simulations can also model the molecule's interactions with solvent molecules or other species. By simulating a system containing multiple molecules, one can study aggregation behavior, π-stacking interactions between aromatic rings, and the formation of hydrogen bonds. For instance, studies on the phenylacetylene-methanol complex have used computational analyses to reveal the coexistence of O–H⋯π and C–H⋯O hydrogen bonds, with electrostatic interactions playing a prominent role in stabilization. rsc.org Similar analyses for this compound could elucidate its interactions in various chemical environments.
Theoretical Insights into Aromaticity, π-Conjugation Systems, and Substituent Effects on Electronic Properties
The concept of aromaticity is central to the chemistry of benzene and its derivatives. Computational chemistry offers quantitative measures to assess the degree of aromaticity and how it is perturbed by substituents. mdpi.com
Aromaticity Indices: Several computational metrics are used to quantify aromaticity. Nucleus-Independent Chemical Shift (NICS) calculations measure the magnetic shielding at the center of the aromatic ring; a large negative value is indicative of strong diatropic ring currents and high aromaticity. mdpi.com Geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA) evaluate the degree of bond length equalization around the ring, with a value of 1 indicating a fully aromatic system. scielo.brmdpi.com
Research Frontiers and Potential Applications in Advanced Materials Science
Molecular Building Blocks for Conjugated Polymers and Oligomers
As a substituted aromatic ethynyl (B1212043) ether, 2-Ethoxy-1-ethynyl-3-methylbenzene is a valuable monomer for the synthesis of conjugated polymers and oligomers. The presence of the ethynyl group allows for polymerization through various coupling reactions, leading to the formation of extended π-conjugated systems. These systems are the foundation for materials with interesting electronic and optical properties.
The substituents on the benzene (B151609) ring, namely the ethoxy and methyl groups, play a crucial role in determining the properties of the resulting polymers. They can influence:
Solubility: The ethoxy and methyl groups can enhance the solubility of the resulting polymers in common organic solvents, which is a critical factor for solution-based processing and fabrication of thin films.
Morphology: These side groups can affect the packing of the polymer chains in the solid state, influencing the material's morphology and, consequently, its electronic properties.
Electronic Properties: The electron-donating nature of the ethoxy group can modulate the electron density of the polymer backbone, thereby tuning its HOMO/LUMO energy levels and impacting its charge transport characteristics.
The general class of aromatic ethynyl ethers serves as a versatile platform for creating a wide array of conjugated materials. bldpharm.com The specific substitution pattern of this compound offers a unique combination of steric and electronic effects that can be harnessed to fine-tune the properties of the resulting polymers for specific applications.
Precursors for Optoelectronic Devices, Molecular Electronics, and Organic Semiconductors
The conjugated polymers and oligomers derived from this compound are of significant interest for applications in optoelectronic devices, molecular electronics, and organic semiconductors. The extended π-conjugation along the polymer backbone facilitates the delocalization of electrons, which is a prerequisite for efficient charge transport.
Potential Applications and Research Directions:
| Application Area | Role of this compound-based Polymers | Key Properties to Optimize |
| Organic Light-Emitting Diodes (OLEDs) | As emissive or charge-transporting layers. | High photoluminescence quantum yield, balanced charge injection and transport, and good film-forming properties. |
| Organic Photovoltaics (OPVs) | As donor or acceptor materials in the active layer. | Broad absorption spectra, high charge carrier mobility, and favorable energy level alignment with other materials in the device. |
| Organic Field-Effect Transistors (OFETs) | As the active semiconductor layer. | High charge carrier mobility, good on/off ratio, and environmental stability. |
The ability to modify the chemical structure of the monomer, this compound, provides a pathway to systematically tune the optoelectronic properties of the resulting polymers to meet the specific requirements of these applications.
Engineering of High-Performance and Thermally Stable Polymeric Materials
The aromatic nature of this compound contributes to the synthesis of high-performance and thermally stable polymeric materials. The rigid benzene rings in the polymer backbone impart significant thermal stability, which is a critical attribute for materials used in devices that operate at elevated temperatures or require long operational lifetimes.
The polymerization of aromatic ethynyl ethers can lead to cross-linked networks upon heating, further enhancing the thermal and mechanical properties of the final material. This process, known as thermal curing, can result in materials with:
High glass transition temperatures (Tg)
Excellent thermal stability in both inert and oxidative environments
Good mechanical strength and modulus
These characteristics make polymers derived from this compound and related monomers attractive for applications in high-temperature adhesives, composites, and encapsulants for electronic components.
Applications in Liquid Crystalline Materials and Soft Matter Architectures
The rigid, rod-like structure of oligomers and polymers derived from this compound suggests their potential for use in liquid crystalline materials and other soft matter architectures. The interplay between the rigid conjugated backbone and the flexible alkoxy side chains can lead to the formation of various liquid crystalline phases, such as nematic or smectic phases.
The ability to self-assemble into ordered structures is a key feature of liquid crystalline materials and is essential for applications in:
Displays: Where the ability to control the alignment of the molecules with an external electric field is utilized.
Optical films: For applications such as polarizers and retardation films.
Anisotropic conductive films: Where the ordered structure can lead to direction-dependent electrical conductivity.
By carefully designing the molecular structure of the polymers, for instance, by varying the length and nature of the side chains, it is possible to control the type of liquid crystalline phase and the temperature range over which it is stable.
Design of Smart Materials and Sensors Based on Aromatic Ethynyl Ethers
The electronically active nature of the conjugated backbone in polymers derived from this compound makes them promising candidates for the development of smart materials and sensors. These materials can exhibit a change in their optical or electronic properties in response to external stimuli, such as the presence of a specific chemical analyte.
The general class of aromatic ethynyl ethers can be functionalized to create chemosensors. The interaction of an analyte with the polymer can lead to:
Changes in fluorescence: The fluorescence of the polymer may be quenched or enhanced upon binding of the analyte.
Changes in absorption: The color of the material may change in the presence of the target molecule.
Changes in conductivity: The electrical conductivity of the polymer film may be modulated by the analyte.
These responses can be harnessed to create highly sensitive and selective sensors for a variety of applications, including environmental monitoring, medical diagnostics, and industrial process control.
Supramolecular Assembly and Nanostructure Formation Utilizing Aromatic Ethynyl Scaffolds
The defined structure of this compound and its oligomers allows for their use as building blocks in supramolecular chemistry and nanotechnology. Through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, these molecules can self-assemble into well-defined nanostructures.
Examples of Potential Nanostructures:
| Nanostructure | Driving Forces for Assembly | Potential Applications |
| Nanowires and Nanorods | π-π stacking of the aromatic backbones. | Nanoelectronics, sensors. |
| Vesicles and Micelles | Amphiphilic character (hydrophobic backbone and hydrophilic side chains). | Drug delivery, encapsulation. |
| Organogels | Entanglement and network formation of self-assembled fibers. | Scaffolds for tissue engineering, templates for materials synthesis. |
The ability to control the self-assembly process through chemical design opens up possibilities for the bottom-up fabrication of complex and functional nanoscale architectures.
Q & A
Q. What are the recommended synthetic routes for 2-Ethoxy-1-ethynyl-3-methylbenzene, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound can be approached via Sonogashira coupling, where an ethynyl group is introduced to a methoxy-substituted benzene derivative. Electrochemical methods, such as those used for methoxy-dimethylbenzene derivatives, offer an alternative pathway with controlled reaction conditions (e.g., voltage and solvent polarity) . Optimization involves:
- Catalyst Screening : Palladium/copper catalysts for cross-coupling efficiency.
- Temperature Control : Maintaining 60–80°C to balance reaction rate and byproduct formation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Purity Monitoring : Use HPLC to track progress, as demonstrated in mass spectrometry data (e.g., m/z 136 M+ for methoxy-dimethylbenzene derivatives) .
Q. What spectroscopic and chromatographic techniques are effective for characterizing this compound?
Methodological Answer:
- Mass Spectrometry (MS) : Fragmentation patterns (e.g., m/z peaks at 121, 105, and 91) help confirm the ethynyl and methoxy substituents, as seen in analogous methoxy-dimethylbenzene derivatives .
- Nuclear Magnetic Resonance (NMR) : H NMR detects methoxy protons (~3.3 ppm) and aromatic protons (6.5–7.5 ppm). C NMR identifies sp-hybridized carbons (~70–90 ppm for ethynyl groups).
- X-ray Crystallography : Resolves spatial arrangement, as applied in crystallographic studies of related methoxy-benzene derivatives (R-factor = 0.064) .
- HPLC/GC : For purity assessment, using C18 columns or capillary GC with flame ionization detection.
Q. How does the compound’s stability under varying conditions influence experimental design?
Methodological Answer: The compound’s ethynyl group is prone to oxidation, and the methoxy substituent may hydrolyze under acidic/basic conditions. Key considerations:
- Storage : Under inert atmosphere (argon) at –20°C to prevent polymerization or oxidation .
- Reaction Solvents : Avoid protic solvents (e.g., water, alcohols) to limit hydrolysis.
- pH Control : Neutral conditions during synthesis and purification, as highlighted in safety data for structurally similar compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data, such as inconsistent reaction yields or spectral interpretations?
Methodological Answer:
- Reproducibility Checks : Standardize protocols (e.g., solvent drying, catalyst activation) to minimize variability.
- Cross-Validation : Compare NMR/MS data with computational predictions (e.g., DFT calculations for expected spectral peaks) .
- Error Analysis : Use statistical tools (e.g., ANOVA) to identify outliers, as recommended in qualitative research frameworks for data contradiction resolution .
- Peer Review : Collaborate with independent labs to verify results, aligning with open-data practices for transparency .
Q. What computational approaches are suitable for predicting the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Studies on methylbenzene derivatives demonstrate correlations between HOMO energy and reaction rates .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation shells in DMF).
- Docking Studies : Explore interactions with biological targets (e.g., enzymes), leveraging methodologies from methylbenzene pharmacological research .
Q. What challenges arise in elucidating reaction mechanisms involving this compound, and how can they be addressed?
Methodological Answer:
- Intermediate Detection : Use time-resolved IR or in-situ NMR to capture short-lived species (e.g., Pd-alkyne complexes in Sonogashira coupling).
- Isotopic Labeling : C-labeled ethynyl groups track bond formation/cleavage, as applied in mechanistic studies of ethynylbenzene derivatives .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps.
- Computational Modeling : Validate proposed mechanisms against experimental activation energies .
Q. How can researchers design experiments to study the compound’s potential biological activity while ensuring safety?
Methodological Answer:
- Toxicity Screening : Follow guidelines from ethylbenzene toxicological profiles (e.g., Ames test for mutagenicity) .
- Dose-Response Studies : Use cell cultures (e.g., HEK293) with LC50 determinations, ensuring compliance with biosafety protocols .
- Metabolic Stability Assays : Incubate with liver microsomes to assess degradation pathways.
- Structural Analogues : Replace the ethynyl group with bioisosteres (e.g., cyclopropane) to reduce reactivity, as explored in benzimidazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
